2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide
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Overview
Description
2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide is a chemical compound with a complex structure that includes a trifluoromethyl group, a piperidine ring, and a sulfonylphenyl group
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-piperidin-1-ylsulfonylphenylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide. The products of these reactions depend on the specific nucleophile used.
Scientific Research Applications
2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring and sulfonylphenyl group contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide can be compared with other similar compounds, such as:
2,2,2-trifluoro-N,N-dimethylacetamide: This compound has a similar trifluoromethyl group but lacks the piperidine and sulfonylphenyl groups, making it less complex and potentially less versatile.
2,2,2-trifluoro-N-(piperidin-3-yl)acetamide: This compound includes a piperidine ring but lacks the sulfonylphenyl group, which may affect its reactivity and stability.
2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide: This compound has a similar trifluoromethyl group and sulfonyl group but lacks the piperidine ring, which may influence its binding affinity and overall properties.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c14-13(15,16)12(19)17-10-5-4-6-11(9-10)22(20,21)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKVHQABBBZZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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